molecular formula C9H17ClN2O4 B2463223 (2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride CAS No. 2490322-79-5

(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride

Cat. No.: B2463223
CAS No.: 2490322-79-5
M. Wt: 252.7
InChI Key: KYWZIDBJAJTCEY-MKXDVQRUSA-N
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Description

(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride is a complex, stereochemically defined amino acid derivative of significant interest in medicinal chemistry and peptide research. This compound features a hydroxybutanoic acid backbone linked to a pyrrolidine-2-carbonyl unit, creating a multifunctional scaffold. The specific (2S,3S) and (2S) stereochemistry is critical for its biological activity and interaction with chiral environments in biological systems. Compounds with pyrrolidine and hydroxy amino acid motifs are frequently explored as key building blocks for the synthesis of novel peptide-based therapeutics and as potential pharmacophores in drug discovery . The presence of multiple functional groups—including a carboxylic acid, a secondary alcohol, and an amide bond—makes this molecule a versatile precursor for further chemical modification and conjugation. Researchers value such stereochemically pure building blocks for constructing peptides with defined three-dimensional structures, which is essential for developing molecules that can mimic natural peptides or inhibit protein-protein interactions . Furthermore, hydroxy amino acids are known to be important in the study of radical-induced protein oxidation and can serve as intermediates in the synthesis of more complex natural products . The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is intended for research purposes such as drug discovery, chemical biology, and the development of novel biocatalysts. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4.ClH/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6;/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15);1H/t5-,6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWZIDBJAJTCEY-MKXDVQRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by EN300-26959933 are currently unknown. Given the broad biological activities of 3-amino-2-hydroxybutanoic acids, it is possible that EN300-26959933 could affect multiple pathways.

Biological Activity

(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid; hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group and a pyrrolidine moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : (2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid; hydrochloride
  • Chemical Formula : C₁₃H₁₈N₂O₄·HCl
  • Molecular Weight : Approximately 302.75 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of pyrrolidine compounds. For instance, derivatives similar to (2S,3S)-3-hydroxybutanoic acid have demonstrated significant activity against Gram-positive bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Pathogen Activity
Staphylococcus aureusInhibitory effects observed
Acinetobacter baumanniiModerate activity
Candida albicansEffective against resistant strains

Research indicates that the compound may act synergistically with other antimicrobial agents, enhancing its efficacy against multidrug-resistant pathogens .

Anticancer Activity

The anticancer properties of (2S,3S)-3-hydroxybutanoic acid derivatives have been explored in various cell lines. Notably, studies involving human lung cancer cell lines (A549) have shown that these compounds can induce apoptosis and inhibit cell proliferation.

Key Findings :

  • Cell Line : A549 (human lung cancer)
  • Mechanism : Induction of apoptosis via mitochondrial pathways
  • IC50 Values : Varying concentrations exhibit cytotoxic effects with IC50 values ranging from 10 µM to 50 µM depending on the derivative .

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, (2S,3S)-3-hydroxybutanoic acid has been investigated for its potential neuroprotective effects. Preliminary studies suggest that it may help in mitigating oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease.

Case Studies

  • Study on Antimicrobial Resistance :
    • A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of various pyrrolidine derivatives against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations above 25 µM .
  • Anticancer Efficacy in Lung Cancer Models :
    • A comprehensive study assessed the cytotoxic effects of (2S,3S)-3-hydroxybutanoic acid on A549 cells. The researchers found that the compound not only inhibited cell growth but also triggered apoptotic pathways through caspase activation .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have been studied for their efficacy against various bacterial strains, including Mycobacterium species. A study highlighted that certain related compounds showed higher activity against M. avium and M. intracellulare compared to standard antibiotics like ciprofloxacin and isoniazid .

Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis due to its ability to mimic natural amino acids while providing unique functionalities. The incorporation of the pyrrolidine moiety can enhance the stability and bioactivity of peptides designed for therapeutic purposes.

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition. Its structural similarity to natural substrates allows it to act as an inhibitor for various enzymes, potentially leading to the development of new therapeutic agents targeting specific biochemical pathways .

Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound with key proteins involved in disease processes. Such studies reveal insights into how modifications in structure can influence biological activity and help in designing more effective drugs .

Neuropharmacology

Neuroprotective Effects
Preliminary studies suggest that compounds with similar configurations may exhibit neuroprotective properties. Research into their effects on neuronal cells indicates potential benefits in treating neurodegenerative diseases by reducing oxidative stress and inflammation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of compounds like (2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid; hydrochloride. Researchers focus on how variations in chemical structure can lead to changes in biological activity, aiding in the design of more potent derivatives .

Case Studies

Study Title Findings Reference
Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoatesShowed enhanced activity against mycobacterial strains compared to standard treatments
New Derivatives with Antimicrobial PropertiesIdentified several new derivatives with significant antimicrobial activity
Neuroprotective Effects of Pyrrolidine DerivativesDemonstrated potential neuroprotective effects through inhibition of oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Backbone Length Functional Groups Stereochemistry Salt Form
(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid HCl C4 (butanoic) -OH, amide, pyrrolidine (2S,3S), (2S) Hydrochloride
(S)-3-Bromobutanoic acid () C4 (butanoic) -Br, -COOH (S) at C2 None
(2S,3S)-3-Amino-2-hydroxyheptanoic acid () C7 (heptanoic) -NH2, -OH (2S,3S) None
Fmoc-SS-Dab(3-Aloc)-OH () C4 (butanoic) -NH2 (x2), Fmoc/Alloc protecting groups (2S,3S) None

Key Observations :

  • The target compound uniquely combines a pyrrolidine-amide with a hydroxyl group, distinguishing it from simpler halogenated acids (e.g., bromobutanoic acid) .
  • Compared to (2S,3S)-3-Amino-2-hydroxyheptanoic acid, the target has a shorter carbon chain but introduces a heterocyclic (pyrrolidine) group, which may influence binding affinity in biological systems .
  • Unlike Fmoc-SS-Dab(3-Aloc)-OH, which features dual amino groups and protecting groups for peptide synthesis, the target compound lacks Fmoc/Alloc but retains stereochemical complexity .

Physicochemical Properties

Table 2: Computed and Experimental Properties
Property Target Compound* (2S)-2-[[(2S)-1-[(2R)-...]pentanoyl]pyrrolidine... () Fmoc-SS-Dab(3-Aloc)-OH ()
Molecular Weight (g/mol) ~350 (estimated) 371.4 487.5 (CAS: 1272754-91-2)
Hydrogen Bond Donors 3 (hydroxyl, amide, HCl) 4 3
Topological Polar Surface Area ~120 Ų (estimated) 136 Ų 140 Ų (estimated)
Solubility High (HCl salt) Moderate (free acid) Low (protected amino acids)

Key Observations :

  • The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs like ’s free acid .
  • The Topological Polar Surface Area (TPSA) of the target is expected to be lower than ’s compound (136 Ų), reflecting fewer hydrogen-bonding groups .
  • Protected derivatives (e.g., Fmoc-SS-Dab(3-Aloc)-OH) exhibit lower solubility due to bulky protecting groups, whereas the target’s HCl salt improves bioavailability .

Q & A

Q. What in silico tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to model binding to receptors like GPCRs.
  • Pharmacophore mapping : Align structural motifs with known inhibitors, leveraging frameworks from PubChem bioactivity data .

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